3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan rings and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine to form the desired benzamide compound.
Microwave-Assisted Synthesis: The use of microwave radiation can significantly enhance the reaction rates and yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The furan rings and benzamide core allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 1-chloro-3-(furan-2-ylmethylamino)propan-2-one
- furan-2-ylmethyl-(3-isopropoxy-propyl)-amine
Uniqueness
3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan rings and a methoxy group enhances its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C19H18ClNO4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18ClNO4/c1-13-5-7-16(25-13)12-21(11-15-4-3-9-24-15)19(22)14-6-8-18(23-2)17(20)10-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
WIYHGPQJUOOMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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